3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Antimicrobial activity Structure-activity relationship (SAR) Halogen substitution

3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-94-3, molecular formula C₁₁H₈ClFN₂O, molecular weight 238.65 g/mol) is a synthetic heterocyclic compound belonging to the pyrrolo[3,2-d]isoxazole class. Its core consists of a five-membered isoxazole ring fused to a pyrrole system, substituted at the 3-position with a 2-chloro-4-fluorophenyl group.

Molecular Formula C11H8ClFN2O
Molecular Weight 238.64 g/mol
Cat. No. B13758369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Molecular FormulaC11H8ClFN2O
Molecular Weight238.64 g/mol
Structural Identifiers
SMILESC1CNC2=C1C(=NO2)C3=C(C=C(C=C3)F)Cl
InChIInChI=1S/C11H8ClFN2O/c12-9-5-6(13)1-2-7(9)10-8-3-4-14-11(8)16-15-10/h1-2,5,14H,3-4H2
InChIKeyGTBUVLJIXJWKOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole – Core Scaffold, Physicochemical Identity, and Research-Grade Procurement Profile


3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole (CAS 603067-94-3, molecular formula C₁₁H₈ClFN₂O, molecular weight 238.65 g/mol) is a synthetic heterocyclic compound belonging to the pyrrolo[3,2-d]isoxazole class . Its core consists of a five-membered isoxazole ring fused to a pyrrole system, substituted at the 3-position with a 2-chloro-4-fluorophenyl group . This dual-halogen substitution pattern (ortho-Cl, para-F) is the defining structural feature that modulates electronic properties, conformational preferences, and target-binding interactions relative to mono-substituted, unsubstituted, and alternative dihalogenated analogs . The compound is commercially available at research-grade purity (typically ≥97%), supplied exclusively for laboratory-scale discovery and preclinical profiling .

Why Generic Substitution of 3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Fails – Structural Determinants of Differential Bioactivity


Within the 5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole series, simply interchanging the phenyl substituent is not a bioequivalent substitution. The specific ortho-chloro / para-fluoro pairing creates a synergistic electronic environment that cannot be replicated by mono-halogenated (ortho-only or para-only), unsubstituted, or even alternative dihalogenated (e.g., 2,4-dichloro or 2,4-difluoro) congeners . Comparative bioactivity data demonstrate that the ortho,para-disubstituted pattern delivers markedly lower IC₅₀ values across antimicrobial, antifungal, and anticancer assays while simultaneously improving the selectivity index – a combination not observed with simpler substitution patterns . Because these differences are rooted in quantifiable electronic modulation and target-binding geometries, procurement of an incorrect analog risks materially different experimental outcomes in cell-based and target-engagement studies. provides the foundation for the quantitative evidence detailed below.

3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole – Quantified Differentiation Evidence Against In-Class Analogs


Antimicrobial IC₅₀ Reduction: Ortho,Para-Disubstitution vs. Unsubstituted and Mono-Substituted Analogs

The ortho,para-disubstituted pattern (2-chloro-4-fluorophenyl) exhibited an antimicrobial IC₅₀ of 8.4 µM. This represents a 5.4-fold improvement over the unsubstituted phenyl analog (IC₅₀ 45.2 µM), a 3.4-fold improvement over the para-substituted pattern (IC₅₀ 35.7 µM), and a 1.5-fold improvement over the ortho-substituted pattern (IC₅₀ 12.8 µM) . The difference relative to meta-substitution (28.3 µM) is 3.4-fold . These data indicate that the combination of an ortho electron-withdrawing chlorine atom with a para electron-withdrawing fluorine atom provides antimicrobial potency that cannot be attained by any single halogen substitution position alone .

Antimicrobial activity Structure-activity relationship (SAR) Halogen substitution

Antifungal Potency: Ortho,Para-Disubstitution Advantage Over All Other Substitution Patterns

The target compound (ortho,para-disubstituted) demonstrated an antifungal IC₅₀ of 11.3 µM. This is 3.4-fold lower than the unsubstituted phenyl analog (38.5 µM), 2.6-fold lower than the para-substituted pattern (29.8 µM), 2.8-fold lower than meta-substitution (32.1 µM), and 1.3-fold lower than ortho-substitution (15.2 µM) . The progressive IC₅₀ reduction from unsubstituted → mono-substituted → disubstituted confirms an additive or synergistic contribution of the two halogen positions .

Antifungal activity SAR Pyrrolo-isoxazole

Anticancer Potency and Selectivity Index: Differentiated Therapeutic Window of the 2-Chloro-4-fluorophenyl Analog

The ortho,para-disubstituted compound achieved an anticancer IC₅₀ of 14.6 µM with a selectivity index of 4.1, whereas the unsubstituted analog showed IC₅₀ 52.3 µM and a selectivity index of only 1.0 . Among mono-substituted patterns, the selectivity index did not exceed 2.8 (ortho) . The simultaneous improvement in potency (3.6-fold over unsubstituted) and selectivity (4.1-fold over unsubstituted) indicates that the 2-chloro-4-fluorophenyl group not only enhances target engagement but also widens the therapeutic margin relative to cytotoxicity against normal cells .

Anticancer activity Selectivity index Cytotoxicity

EGFR Kinase Binding Affinity: Multi-Target Docking Profile Suggests Differentiated Polypharmacology

Molecular docking simulations of 3-(2-chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole against the epidermal growth factor receptor (EGFR) yielded a calculated binding energy of –9.2 kcal/mol and an estimated inhibitory constant (Kᵢ) of 68 nM, the highest affinity among five cancer-related targets tested . The compound formed four hydrogen bonds with Met793, Cys797, and Lys745 and established six hydrophobic contacts . A comparative analysis reported in the same source states that the compound exhibits superior binding characteristics against EGFR and tubulin relative to known inhibitors . While individual analog docking scores are not tabulated in the source, the vendor explicitly attributes this high affinity to the dual halogen substitution pattern that enhances binding relative to mono-substituted analogs .

EGFR inhibitor Molecular docking Kinase binding

Tubulin Binding and Microtubule Disruption: Calculated Kᵢ of 125 nM

Docking against tubulin produced a binding energy of –8.4 kcal/mol with three hydrogen bonds (Gly145, Asn247, Thr253) and five hydrophobic interactions, yielding a calculated inhibitory constant of 125 nM . The source reports that this compound demonstrates superior tubulin binding compared to known inhibitors . This tubulin engagement, combined with CDK2 binding (–7.9 kcal/mol), suggests a dual mechanism of cell-cycle arrest at both the G2/M (tubulin) and G1/S (CDK2) checkpoints .

Tubulin inhibitor Microtubule disruption Anticancer mechanism

Conformational and Electronic Basis for Differentiation: Dual Halogen Ortho,Para-Substitution

The 2-chloro-4-fluorophenyl substitution pattern simultaneously exploits the strong electron-withdrawing inductive effect of chlorine at the ortho position (lowering phenyl-ring electron density) and the resonance and field effects of fluorine at the para position for additional stabilization . Computational analysis indicates that this combination reduces conformational flexibility and pre-organizes the ligand into binding-competent conformations with enhanced stability compared to unsubstituted analogs . QSAR modeling attributes significant biological activity contributions to molecular weight, log P, topological polar surface area, and HOMO/LUMO energies, with the 2-chloro-4-fluorophenyl group identified as a key driver through its electronic effects . The ortho,para-disubstituted pattern was the only configuration to achieve a selectivity index above 4.0, underscoring the non-additive synergy of the two halogen positions .

Conformational restriction Electronic effects Halogen bonding

High-Impact Application Scenarios for 3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole Based on Quantified Differentiation


Antimicrobial Lead Discovery Prioritizing the Ortho,Para-Disubstituted Scaffold

Investigators running phenotypic antimicrobial screens against Gram-positive or fungal pathogens should prioritize the 2-chloro-4-fluorophenyl analog as the primary screening compound of the pyrrolo[3,2-d]isoxazole series. The IC₅₀ of 8.4 µM (antimicrobial) and 11.3 µM (antifungal) represent the lowest values among all substitution patterns tested, with 5.4-fold and 3.4-fold improvements over the unsubstituted phenyl parent, respectively . Using the unsubstituted or mono-substituted analogs would require higher test concentrations to observe comparable effect sizes, increasing the risk of solvent toxicity artifacts and false negatives.

Multi-Kinase Polypharmacology Profiling in Oncology

The compound's docking profile against EGFR (–9.2 kcal/mol, estimated Kᵢ 68 nM), CDK2 (–7.9 kcal/mol), VEGFR2 (–8.7 kcal/mol), and tubulin (–8.4 kcal/mol, estimated Kᵢ 125 nM) supports its use as a tool compound for studying coordinated kinase and microtubule network disruption in cancer cells . Procurement for these studies should explicitly specify the 2-chloro-4-fluorophenyl analog, since mono-substituted variants lack the dual electronic modulation required for this polypharmacology fingerprint .

Structure-Activity Relationship (SAR) Studies with Selectivity Readout

The selectivity index of 4.1 achieved by the disubstituted analog—the highest in the series—makes it the preferred starting point for medicinal chemistry campaigns where a therapeutic window must be demonstrated early. Comparative SAR tables show that mono-substituted analogs (SI ≤ 2.8) and the unsubstituted parent (SI = 1.0) cannot match this discrimination between cancer-cell cytotoxicity and normal-cell viability . Researchers should use this analog as the benchmark reference compound when synthesizing and testing next-generation derivatives.

Computational Chemistry and QSAR Model Validation

The availability of robust QSAR models (R² up to 0.891) that identify the ortho,para-disubstitution as a critical activity driver supports the use of 3-(2-chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole as a validation standard for computational prediction workflows. Its well-characterized electronic descriptors and docking poses across five protein targets provide a multi-parameter benchmark for testing virtual screening algorithms.

Quote Request

Request a Quote for 3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.